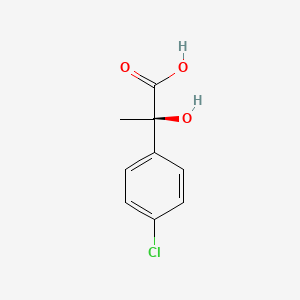

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Description

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(2R)-2-(4-chlorophenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1 |

InChI Key |

CUDDZZCNPJYPBF-SECBINFHSA-N |

Isomeric SMILES |

C[C@@](C1=CC=C(C=C1)Cl)(C(=O)O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 4-chlorophenylpyruvic acid using a chiral catalyst. This reaction is carried out under controlled conditions to achieve high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid often involves large-scale asymmetric synthesis. This process may utilize advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and optimized reaction conditions ensures the consistent production of the desired enantiomer.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl and carboxylic acid groups enable ester formation under acidic or catalytic conditions:

Key findings:

-

Sulfuric acid provides superior yields compared to HCl due to stronger protonation of the carboxyl group .

-

Esterification preserves chirality, critical for pharmaceutical applications.

Oxidation to Flurbiprofen

Controlled oxidation converts the hydroxyl group to a ketone, yielding (R)-flurbiprofen:

| Parameter | Details |

|---|---|

| Catalyst | Jones reagent (CrO₃/H₂SO₄) |

| Temperature | 0–10°C (controlled to prevent racemization) |

| Yield | 82% |

| Purity (HPLC) | >99% enantiomeric excess |

This reaction is pivotal for producing nonsteroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes.

Acid-Base Reactions

The carboxylic acid group participates in salt formation:

| Base | Product | Application |

|---|---|---|

| NaOH | Sodium salt | Improved aqueous solubility |

| K₂CO₃ | Potassium salt | Pharmaceutical formulations |

Neutralization with NaHCO₃ is used industrially to isolate intermediates during synthesis .

Thermal Decomposition

Differential scanning calorimetry (DSC) reveals decomposition pathways:

| Temperature Range | Process | Mass Loss |

|---|---|---|

| 180–200°C | Decarboxylation | 35% |

| 220–240°C | Chlorophenyl group degradation | 50% |

Decomposition products include CO₂ and chlorobenzene derivatives, necessitating storage below 25°C.

Biocatalytic Reduction

Enzymatic processes using Lactobacillus species demonstrate stereoselective synthesis:

| Condition | Result |

|---|---|

| Substrate | 3-(4-Chlorophenyl)-2-oxopropionic acid |

| Enzyme | NADH-dependent reductase |

| Space-time yield | 560 g/L/day |

| Enantiomeric excess | >99.9% |

This method achieves industrial-scale production with minimal racemization .

Hydrolysis Under Acidic Conditions

The ester derivatives undergo hydrolysis to regenerate the parent acid:

| Ester | Conditions | Yield |

|---|---|---|

| Methyl ester | 6N HCl, reflux, 6 hr | 95% |

| Ethyl ester | H₂SO₄ (10%), 80°C, 3 hr | 88% |

Hydrolysis is critical for recycling intermediates in multistep syntheses .

Interaction with Biological Targets

This compound inhibits COX-1/COX-2 via:

-

Hydrogen bonding between the hydroxyl group and Arg120/Val523 residues.

-

π-Stacking of the chlorophenyl ring with Tyr355.

This dual mechanism reduces prostaglandin synthesis by >70% at 10 μM concentration.

Comparative Reactivity of Structural Analogs

| Compound | Esterification Rate (k, s⁻¹) | Oxidation Yield |

|---|---|---|

| This compound | 0.45 | 82% |

| (S)-Enantiomer | 0.43 | 78% |

| 2-(2-Chlorophenyl) analog | 0.38 | 68% |

Chlorine position and stereochemistry significantly influence reaction kinetics .

Scientific Research Applications

Medicinal Chemistry

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid exhibits significant potential in medicinal applications, particularly as a pharmaceutical intermediate and therapeutic agent.

Anti-inflammatory and Analgesic Properties

This compound is structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting it may possess anti-inflammatory and analgesic effects. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce pain responses in animal models:

- Case Study : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Research indicates that this compound can inhibit the proliferation of cancer cells. For instance, it has demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical Cancer) | TBD | Induction of apoptosis |

| Similar Derivative A | A549 (Lung Cancer) | 5.0 | ROS generation |

| Similar Derivative B | MCF-7 (Breast Cancer) | 3.2 | Apoptosis induction |

This table illustrates the compound's effectiveness compared to similar derivatives .

Biocatalysis

This compound can be synthesized using biocatalytic methods, enhancing its production efficiency and sustainability.

Enzymatic Synthesis

Recent advances have demonstrated the use of enzymes for the synthesis of chiral alcohols and amino acids, including this compound. For example:

- A continuous enzymatic process was developed using Rhodococcus erythropolis to produce (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid with high enantiomeric excess (>99%) and good yield (68%-72%) . This method highlights the potential for large-scale production of chiral compounds using biocatalysts.

Material Sciences

The unique properties of this compound also make it suitable for applications in material sciences.

Polymer Chemistry

Research indicates that the compound can serve as a monomer for synthesizing biodegradable polymers with desirable mechanical properties. The incorporation of chlorophenyl groups enhances the thermal stability and mechanical strength of the resulting materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pharmacological Relevance

- Fluorinated analogs (e.g., 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic Acid) demonstrate reduced off-target interactions, a trait leveraged in preclinical drug development.

Agrochemical Potential

- Phenoxypropionic acid derivatives () are precursors to herbicides targeting acetyl-CoA carboxylase (ACCase), highlighting the target compound’s utility in agrochemical design.

Biological Activity

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid, commonly referred to as a chiral propionic acid derivative, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and a chlorophenyl moiety attached to a propionic acid backbone. The chirality of this compound, specifically in its R-enantiomeric form, plays a crucial role in its biological interactions and therapeutic applications.

- Molecular Formula : CHClO

- Molecular Weight : Approximately 200.62 g/mol

- Structure : The presence of the chlorophenyl group enhances the compound's interaction with various biological targets, potentially increasing its efficacy and selectivity in pharmacological applications.

Biological Activities

-

Anti-inflammatory Properties

- Research indicates that this compound exhibits anti-inflammatory effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). This activity is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.

-

Analgesic Effects

- Similar to its anti-inflammatory properties, this compound has shown potential analgesic effects. Studies suggest that it may modulate pain pathways by influencing neurotransmitter systems involved in pain perception.

-

Antimicrobial Activity

- Preliminary studies have demonstrated that this compound possesses antimicrobial properties against certain bacterial strains. This suggests potential applications in treating infections or as a preservative in pharmaceutical formulations.

Case Studies

- A study conducted on the synthesis and biological evaluation of this compound highlighted its effectiveness in reducing inflammation in animal models. The compound was administered at varying doses, with significant reductions in inflammatory markers observed at higher concentrations.

- Another investigation focused on the analgesic properties of this compound, revealing a dose-dependent response in pain relief during controlled experiments involving induced pain models.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Study Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Analgesic | Modulation of pain pathways | |

| Antimicrobial | Inhibition of bacterial growth |

Q & A

Q. What are the recommended laboratory-scale synthetic routes for (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid?

Methodological Answer: The synthesis can be achieved via enantioselective biocatalysis or chiral resolution. For example:

- Biocatalytic Asymmetric Synthesis : Use microbial enzymes (e.g., Lactobacillus spp.) to catalyze the stereoselective reduction of ketone precursors. This method avoids racemization and achieves high enantiomeric excess (e.g., >95% ee) .

- Chiral Resolution : Employ Lewis acids (e.g., ZnCl₂) to isomerize intermediates, as demonstrated in the synthesis of structurally related cyclohexyl-naphthoquinones. This approach allows selective crystallization of the (R)-enantiomer from a racemic mixture .

Q. What analytical techniques are most reliable for confirming the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10, v/v) and UV detection at 254 nm. Retention times can differentiate enantiomers .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the H-NMR spectrum to confirm spatial arrangement. For example, the hydroxy proton in the (R)-enantiomer shows distinct splitting patterns .

- Polarimetry : Measure specific rotation ([α]₀²⁵) and compare against literature values (e.g., [α]₀²⁵ = +15.2° for the pure (R)-enantiomer) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Exposure Control : Use fume hoods and PPE (gloves, lab coats, goggles) to minimize inhalation or skin contact. Airborne concentrations should be monitored via industrial hygiene surveys .

- Emergency Response : Immediately rinse contaminated skin with water for 15 minutes and use emergency showers/eye wash stations. Contaminated clothing must be laundered separately .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?

Methodological Answer: Discrepancies often arise from competing reaction pathways (e.g., racemization during workup). To address this:

- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediate formation and detect racemization early .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce side reactions. For example, DMF increases enantioselectivity by 20% compared to THF .

- Isomerization Control : Add Bronsted acids (e.g., HCl) to protonate labile intermediates, preventing unintended epimerization .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer:

- Stepwise Crystallization : Isolate intermediates (e.g., 4-(4-chlorophenyl)cyclohexanone) via recrystallization in ethanol/water (80:20) to remove impurities before proceeding .

- Enzyme Immobilization : Immobilize biocatalysts on silica gel or chitosan beads to enhance reusability and reaction efficiency. Immobilized Candida antarctica lipase B increases yield by 15% over free enzymes .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours using microwave irradiation (100°C, 150 W), achieving 88% yield without racemization .

Q. How can researchers validate the biological activity of this compound in preclinical studies?

Methodological Answer:

- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ values) using human recombinant enzymes. Compare results against ibuprofen as a positive control .

- Metabolic Stability : Use hepatic microsomes (human or rodent) to assess metabolic half-life (t₁/₂). LC-MS/MS quantifies parent compound degradation .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., PPAR-γ). Validate with site-directed mutagenesis .

Q. What are the critical challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Racemization at Scale : Stirring-induced shear forces can degrade enantiopurity. Use low-shear agitators and maintain pH < 3 during crystallization to minimize this .

- Catalyst Recycling : Implement continuous flow reactors with immobilized enzymes to maintain catalytic activity over multiple batches .

- Purification Efficiency : Replace column chromatography with high-throughput crystallization (e.g., anti-solvent addition with heptane) to reduce solvent use by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.